molecular formula C8H13N5O2 B15302596 2-(4-Amino-1h-pyrazol-1-yl)-N-(methylcarbamoyl)propanamide

2-(4-Amino-1h-pyrazol-1-yl)-N-(methylcarbamoyl)propanamide

Cat. No.: B15302596
M. Wt: 211.22 g/mol
InChI Key: BUNIMRALJWAHSM-UHFFFAOYSA-N
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Description

2-(4-Amino-1h-pyrazol-1-yl)-N-(methylcarbamoyl)propanamide is an organic compound that features a pyrazole ring with an amino group at the 4-position and a methylcarbamoyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1h-pyrazol-1-yl)-N-(methylcarbamoyl)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Amino Group: The amino group at the 4-position can be introduced via nitration followed by reduction.

    Attachment of the Methylcarbamoyl Group: The methylcarbamoyl group can be introduced through the reaction of the amino-pyrazole with methyl isocyanate.

    Formation of the Propanamide Backbone: The final step involves the reaction of the intermediate with a suitable propanamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1h-pyrazol-1-yl)-N-(methylcarbamoyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

2-(4-Amino-1h-pyrazol-1-yl)-N-(methylcarbamoyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1h-pyrazol-1-yl)-N-(methylcarbamoyl)propanamide involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The methylcarbamoyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-1H-pyrazol-1-yl)acetonitrile
  • 2-(4-Amino-1H-pyrazol-1-yl)acetic acid
  • 2-(4-Amino-1H-pyrazol-1-yl)methylbenzonitrile

Uniqueness

2-(4-Amino-1h-pyrazol-1-yl)-N-(methylcarbamoyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylcarbamoyl group, in particular, can enhance its interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

IUPAC Name

2-(4-aminopyrazol-1-yl)-N-(methylcarbamoyl)propanamide

InChI

InChI=1S/C8H13N5O2/c1-5(7(14)12-8(15)10-2)13-4-6(9)3-11-13/h3-5H,9H2,1-2H3,(H2,10,12,14,15)

InChI Key

BUNIMRALJWAHSM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(=O)NC)N1C=C(C=N1)N

Origin of Product

United States

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